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Pharmacokinetic Properties of Butamirate Citrate

The table below summarizes the key pharmacokinetic parameters of butamirate citrate and its primary

metabolite, 2-phenylbutyric acid (2-PBA), synthesized from available clinical data [1] [2] [3].

Parameter Butamirate Citrate (Parent Drug)
2-Phenylbutyric Acid (2-
PBA) Metabolite

Detection in Plasma Not detected; rapidly metabolized [2] Measurable; primary analyte in

PK studies [3] [4]

Absorption Rapidly and completely absorbed

after oral administration [1]

-

Time to Peak Plasma
Concentration (Tmax)

~1.1 - 1.5 hours (for syrup

formulations) [1] [4]

~1.1 - 1.5 hours (similar to

parent drug) [4]

Peak Plasma Concentration
(Cmax)

- ~1.77 - 1.94 µg/mL (after 45

mg dose) [4]

Protein Binding Extensive (~95%) [1] [2] Extensive (~95%) [2]
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Parameter Butamirate Citrate (Parent Drug)
2-Phenylbutyric Acid (2-
PBA) Metabolite

Elimination Half-Life (T1/2) ~6 hours (per some sources) [1] ~26 - 28 hours [4]

Route of Elimination Urine, as metabolites [1] Urine [1]

Bioavailability Different syrup and tablet

formulations proven bioequivalent [4]

-

Experimental Protocols and Analytical Methods

Clinical Pharmacokinetic Study Design

A foundational randomized, open-label, crossover pharmacokinetic study evaluated butamirate citrate

in healthy adult volunteers [2].

Objective: To assess the pharmacokinetic profile and dose proportionality of single doses (22.5 mg,

45 mg, 67.5 mg, 90 mg) [2].
Design: Four-way crossover, with each subject receiving all doses in random sequences. A wash-out

period of at least one week was maintained between doses to prevent carryover effects [2] [4].
Bioanalysis: Plasma concentrations of the 2-phenylbutyric acid (2-PBA) metabolite were

determined using a validated reversed-phase HPLC method with UV detection. The lower limit of
quantification was 50 ng/mL [4].

Advanced Analytical Technique: E-LEI-MS

A novel technique, Extractive-liquid Sampling Electron Ionization-Mass Spectrometry (E-LEI-MS), has

been applied for rapid pharmaceutical analysis, suitable for quality control and counterfeit detection [5].

Principle: The method combines ambient sampling with the high identification power of electron
ionization. A solvent extracts analytes directly from a sample surface, which are then aspirated into

the EI source for near-instantaneous vaporization and ionization [5].
Workflow: The diagram below illustrates the E-LEI-MS process for analyzing active pharmaceutical

ingredients (APIs) like butamirate.
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E-LEI-MS workflow for rapid API analysis [5].

Pharmacodynamic and Clinical Efficacy Data

Capsaicin Cough Challenge Model
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A randomized, placebo-controlled, six-way crossover study evaluated the antitussive effects of butamirate

and dextromethorphan in healthy volunteers [3].

Primary Endpoint: Area under the curve (AUC(0,12h)) of log10 C5 (capsaicin concentration eliciting
≥5 coughs) [3].

Dosing: Butamirate citrate syrup at 22.5 mg, 45 mg, 67.5 mg, and 90 mg, compared to
dextromethorphan (30 mg) and placebo [3].

Key Findings:
Dextromethorphan was superior to placebo in attenuating capsaicin-induced cough.

Butamirate did not show a significant antitussive effect in this model, even at the highest dose
of 90 mg. The study authors suggested that this lack of efficacy could be due to formulation

issues at higher doses [3].
No apparent relationship was found between the plasma concentrations of butamirate's

metabolites and the pharmacodynamic (cough suppression) response [3].

Key Insights for Drug Development

Active Metabolites are Crucial: Butamirate itself is undetectable in plasma. Research and

bioanalytical methods must focus on its metabolites, particularly 2-phenylbutyric acid and
diethylaminoethoxyethanol, which are also pharmacologically active [1] [2] [3].

Formulation Impact: The disconnect between historical efficacy and negative challenge trial results
suggests that formulation can critically influence clinical outcomes. Developing advanced

delivery systems may unlock full therapeutic potential [3].
Modern Analytical Tools: Techniques like E-LEI-MS offer powerful, rapid screening for API

identification in quality control, significantly reducing analysis time compared to traditional methods
[5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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